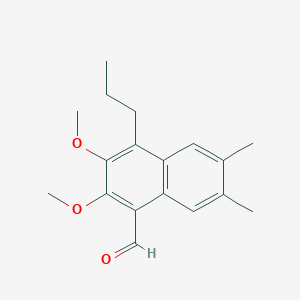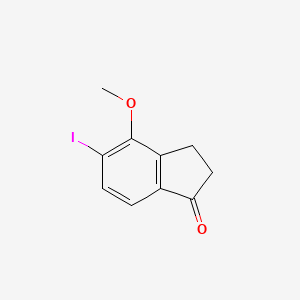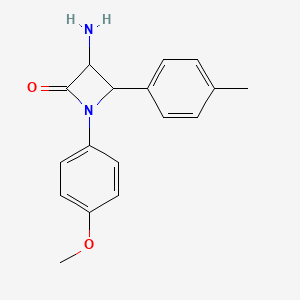
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde is an organic compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . This compound is characterized by its naphthalene core substituted with methoxy, methyl, and propyl groups, making it a unique aldehyde derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by formylation to introduce the aldehyde group . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological processes and pathways, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
Uniqueness
Compared to similar compounds, 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C18H22O3 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2,3-dimethoxy-6,7-dimethyl-4-propylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H22O3/c1-6-7-13-14-8-11(2)12(3)9-15(14)16(10-19)18(21-5)17(13)20-4/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
UYJLJHZZYSXLIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)C)C)C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)







![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11840395.png)


![1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11840417.png)
